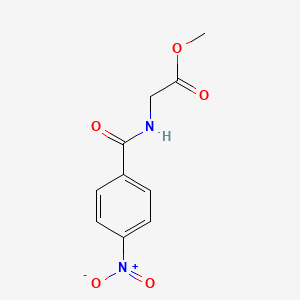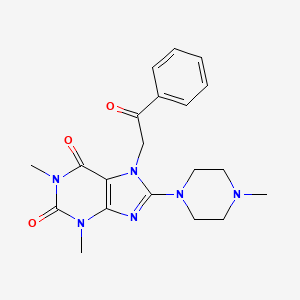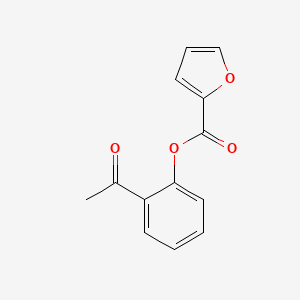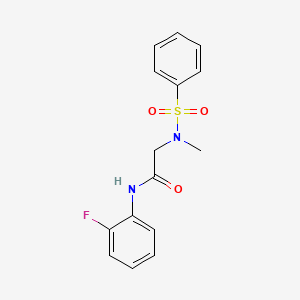![molecular formula C16H15NO4 B5876423 {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid, also known as MPPA, is a synthetic compound that has been studied for its potential use in various scientific applications. This chemical compound is a derivative of 4-aminophenol and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, which are enzymes that play a key role in the apoptotic pathway. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is also believed to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects:
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to have various biochemical and physiological effects. In cancer cells, {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to induce apoptosis by activating caspases. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has also been shown to inhibit the growth of cancer cells by inhibiting the activity of telomerase, which is an enzyme that plays a key role in the replication of cancer cells. In Alzheimer's disease, {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the aggregation of beta-amyloid protein, which is believed to be a key factor in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized using various methods. This makes it readily available for use in lab experiments. Another advantage is that it has been shown to have potential applications in the field of cancer research and Alzheimer's disease. However, one of the limitations is that the mechanism of action of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid is not fully understood. This makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid. One direction is to further understand its mechanism of action in cancer cells and Alzheimer's disease. This will help optimize its use in lab experiments. Another direction is to study its potential use in other diseases such as Parkinson's disease and Huntington's disease. Additionally, the development of new synthesis methods for {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid may lead to the discovery of more potent derivatives with greater therapeutic potential.
Méthodes De Synthèse
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid can be synthesized using various methods. One of the commonly used methods is the reaction of 4-aminophenol with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid as a white solid. Another method involves the reaction of 4-aminophenol with 4-methylbenzoyl isocyanate in the presence of a base such as triethylamine. This reaction also results in the formation of {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid as a white solid.
Applications De Recherche Scientifique
{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been studied for its potential use in various scientific applications. One of the major applications is in the field of cancer research. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. {4-[(4-methylbenzoyl)amino]phenoxy}acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-[(4-methylbenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-2-4-12(5-3-11)16(20)17-13-6-8-14(9-7-13)21-10-15(18)19/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZYGAXLSJXTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Methylphenyl)carbonyl]amino}phenoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)
![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)






![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)